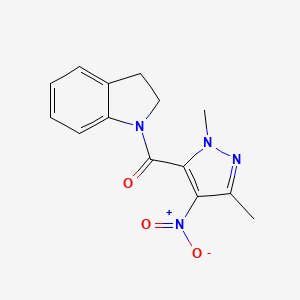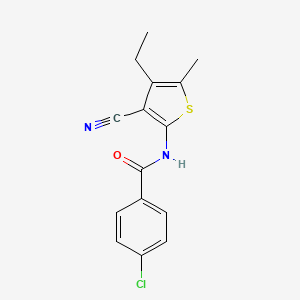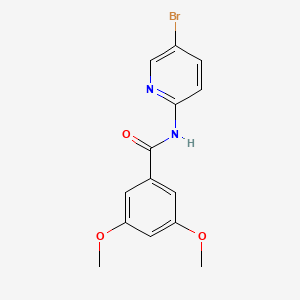
1-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the reaction of 2-chlorophenylamine with 5-fluoro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
- (2-Chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- (2-Chlorophenyl)-N-(2-fluorophenyl)methanesulfonamide
Uniqueness
(2-CHLOROPHENYL)-N-(5-FLUORO-2-METHYLPHENYL)METHANESULFONAMIDE is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties, such as increased potency or selectivity for certain molecular targets.
Eigenschaften
Molekularformel |
C14H13ClFNO2S |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(5-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-10-6-7-12(16)8-14(10)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
SNCLXPDMYPMMKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[(4-Fluorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975642.png)
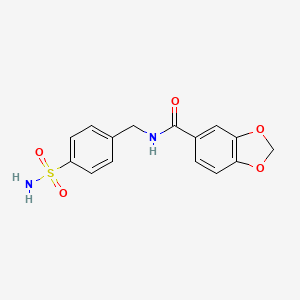

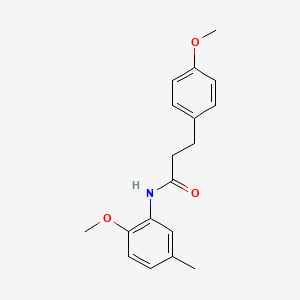
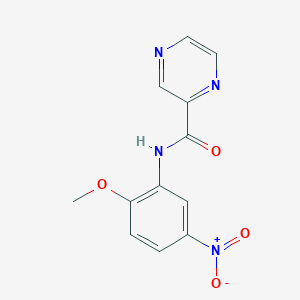
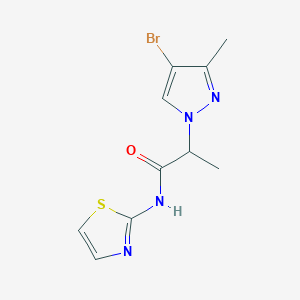
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10975650.png)
![Naphthalen-1-yl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10975656.png)
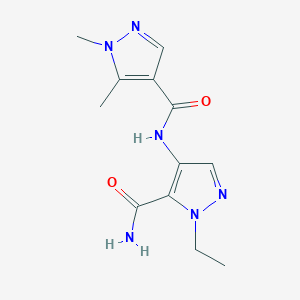
![(4E)-5-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10975664.png)
